molecular formula C25H26Cl2N4O B2663123 1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea CAS No. 1171540-87-6

1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea

Cat. No. B2663123
CAS RN: 1171540-87-6
M. Wt: 469.41
InChI Key: VBPHEIOLVMCYBA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 and has since been used in various biochemical and physiological studies.

Scientific Research Applications

Receptor Agonism

The discovery of nonpeptidic agonists for GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), highlights the potential of related compounds in receptor studies. These agonists offer a new avenue for pharmacological research and drug development, particularly in understanding receptor functions and signaling pathways. The selectivity and drug-like properties of these agonists make them valuable tools in scientific research, allowing for the exploration of receptor dynamics and potential therapeutic applications (Croston et al., 2002).

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showcasing the chemical versatility of urea derivatives in industrial applications. These studies reveal that such compounds can effectively reduce corrosion through the formation of a protective layer on metal surfaces. The mechanism involves the adsorption of the molecules onto the surface, indicating the potential of urea derivatives in enhancing material longevity and integrity in corrosive environments (Mistry et al., 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26Cl2N4O/c1-30(2)20-10-7-18(8-11-20)24(31-14-13-17-5-3-4-6-23(17)31)16-28-25(32)29-19-9-12-21(26)22(27)15-19/h3-12,15,24H,13-14,16H2,1-2H3,(H2,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPHEIOLVMCYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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